molecular formula C15H24ClFO4SSi B8376955 Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate

Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate

Cat. No.: B8376955
M. Wt: 383.0 g/mol
InChI Key: HFLLYQBRFMFBOG-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate is a synthetic organic compound known for its unique chemical properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butyldimethylsilyloxy group, a 4-chloro-3-fluorophenyl group, and a methanesulfonate ester.

Preparation Methods

The synthesis of Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate typically involves multiple steps, including the protection of hydroxyl groups, halogenation, and esterification. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles, resulting in the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the study of biochemical pathways and as a tool for modifying biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo specific chemical reactions, leading to the modification of target molecules and the regulation of biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

  • 2-(Tert-butyldimethylsilyloxy)-1-(4-chlorophenyl)ethyl methanesulfonate
  • 2-(Tert-butyldimethylsilyloxy)-1-(3-fluorophenyl)ethyl methanesulfonate
  • 2-(Tert-butyldimethylsilyloxy)-1-(4-chloro-3-methylphenyl)ethyl methanesulfonate These compounds share structural similarities but differ in their specific functional groups and chemical reactivity, making each compound unique in its applications and properties.

Properties

Molecular Formula

C15H24ClFO4SSi

Molecular Weight

383.0 g/mol

IUPAC Name

[2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl] methanesulfonate

InChI

InChI=1S/C15H24ClFO4SSi/c1-15(2,3)23(5,6)20-10-14(21-22(4,18)19)11-7-8-12(16)13(17)9-11/h7-9,14H,10H2,1-6H3

InChI Key

HFLLYQBRFMFBOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C1=CC(=C(C=C1)Cl)F)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (“TEA”) (0.741 mL, 5.31 mmol; d. 0.726) was added to a cold (0° C.) solution of 2-(tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanol (1.08 g, 3.54 mmol) in DCM (10 mL), followed by addition of methanesulfonyl chloride (0.329 mL, 4.25 mmol). After 1 hour, the reaction mixture was diluted with DCM, and the organic layer was washed with saturated aqueous NaHCO3, dried, filtered and concentrated to afford 2-(tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethyl methanesulfonate (1.30 g, 3.39 mmol, 95.8% yield). 1H NMR (400 MHz, CDCl3) δ 7.33 (m, 1H), 7.18 (m, 1H), 7.10 (m, 1H), 6.63 (m, 1H), 5.74 (d, 1H), 5.32 (d, 1H).
Quantity
0.741 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.329 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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